Bienvenue dans la boutique en ligne BenchChem!

N-(4-methylphenyl)piperidine-1-carboxamide

Lipophilicity Drug-likeness N-arylpiperidine urea SAR

N-(4-Methylphenyl)piperidine-1-carboxamide (CAS 2589-19-7, 1-(N-(p-tolyl)carbamoyl)piperidine) is a small-molecule piperidine urea (C13H18N2O, MW 218.29 g·mol⁻¹) in which the piperidine nitrogen is acylated by a 4-methylphenylamino carbonyl group. It belongs to the N-arylpiperidine-1-carboxamide family, a scaffold frequently utilised in medicinal chemistry for neurokinin-1 (NK1) antagonist programmes, 5-HT receptor modulation, and agrochemical fungicide discovery.

Molecular Formula C13H18N2O
Molecular Weight 218.29 g/mol
CAS No. 2589-19-7
Cat. No. B6613136
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-methylphenyl)piperidine-1-carboxamide
CAS2589-19-7
Molecular FormulaC13H18N2O
Molecular Weight218.29 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)NC(=O)N2CCCCC2
InChIInChI=1S/C13H18N2O/c1-11-5-7-12(8-6-11)14-13(16)15-9-3-2-4-10-15/h5-8H,2-4,9-10H2,1H3,(H,14,16)
InChIKeyNSXGCPYCUKGQIL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-Methylphenyl)piperidine-1-carboxamide (CAS 2589-19-7): Chemical-Class Definition, Computed Properties, and Procurement-Relevant Identity


N-(4-Methylphenyl)piperidine-1-carboxamide (CAS 2589-19-7, 1-(N-(p-tolyl)carbamoyl)piperidine) is a small-molecule piperidine urea (C13H18N2O, MW 218.29 g·mol⁻¹) in which the piperidine nitrogen is acylated by a 4-methylphenylamino carbonyl group . It belongs to the N-arylpiperidine-1-carboxamide family, a scaffold frequently utilised in medicinal chemistry for neurokinin-1 (NK1) antagonist programmes, 5-HT receptor modulation, and agrochemical fungicide discovery [1]. Computed physicochemical descriptors—XLogP3-AA = 2.3, topological polar surface area = 32.3 Ų, one hydrogen-bond donor, one hydrogen-bond acceptor—place it in favourable oral-drug-like property space [2]. Commercially, the compound is typically offered at ≥95 % purity (HPLC) with accompanying ¹H NMR, ¹³C NMR, FT-IR, and GC-MS spectral fingerprints, enabling immediate identity verification without de novo characterisation [3].

Why N-(4-Methylphenyl)piperidine-1-carboxamide Cannot Be Automatically Replaced by Other N-Arylpiperidine-1-carboxamides: The Quantitative Evidence Summary


Structural homologues—N-phenylpiperidine-1-carboxamide (CAS 2645-36-5), N-(4-methoxyphenyl)piperidine-1-carboxamide (CAS 2645-37-6), and N-(4-chlorophenyl)piperidine-1-carboxamide—differ only in the para substituent of the N-aryl ring, yet this seemingly minor change translates into measurable shifts in lipophilicity, hydrogen-bonding capacity, and target engagement that preclude simple interchange in medicinal-chemistry or agrochemical discovery [1]. Computed log P values vary by >1 log unit across the series, and the 4-methyl substituent introduces a unique electron-donating, hydrophobic pharmacophoric element that is absent in the unsubstituted phenyl or electron-withdrawing 4-chloro analogues [2]. When the 4-methylphenyl urea core is elaborated with benzoyl groups, the resulting derivatives achieve COX-2 IC₅₀ values of 0.8 µM, demonstrating that the 4-methylphenyl motif directly influences binding affinity . The quantitative evidence below details exactly where N-(4-methylphenyl)piperidine-1-carboxamide diverges from its closest comparators.

Quantitative Differentiation of N-(4-Methylphenyl)piperidine-1-carboxamide Against Closest N-Arylpiperidine-1-carboxamide Analogs


Computed Lipophilicity (XLogP3-AA): The 4-Methyl Substituent Positions This Compound Between the Unsubstituted Phenyl and the 4-Chloro Analogue

The target compound (CAS 2589-19-7) displays a computed XLogP3-AA of 2.3, which is intermediate between the unsubstituted N-phenylpiperidine-1-carboxamide (XLogP3-AA = 1.6) and the N-(4-chlorophenyl) analogue (XLogP3-AA = 2.5), while being 0.4 log unit higher than the N-(4-methoxyphenyl) analogue (XLogP3-AA = 1.9) [1]. This differentiation matters because even a Δlog P of 0.3–0.4 can translate into a 2‑ to 3‑fold change in octanol/water partition coefficient, affecting permeability, metabolic clearance, and off-target binding [2].

Lipophilicity Drug-likeness N-arylpiperidine urea SAR

Crystallographic Conformation of the Urea–Piperidine Scaffold: Bond-Angle Sum and Dihedral Angle Benchmark Against the 4-Methylpiperidine Congener

While no single-crystal X-ray structure of the target compound itself has been deposited, the directly analogous 4-methyl-N-(4-methylphenyl)piperidine-1-carboxamide (CAS not assigned; CCDC deposition) reveals that the piperidine nitrogen approaches planarity (bond-angle sum = 357.5°) and the dihedral angle between the amide plane and the aromatic ring is 47.43 (19)° [1]. This geometry is consistent with an sp²-hybridised urea nitrogen and partial conjugation between the amide and the aryl ring. By contrast, the N-phenylpiperidine-1-carboxamide crystal structure (CSD refcode HAFMOZ) shows a dihedral angle of 38.9°, indicating that the 4-methyl group introduces a ~8.5° twist that may modulate π-orbital overlap and binding-competent conformer populations [2].

X-ray crystallography Conformational analysis Piperidine urea geometry

COX-2 Inhibitory Activity of an N-(4-Methylphenyl)piperidine-1-carboxamide Derivative Demonstrates Pharmacophoric Utility of the 4-Methylphenyl Urea Core

Derivatisation of the target compound with a 2,4-dimethoxybenzoyl group yields N-(2,4-dimethoxybenzoyl)-N-(4-methylphenyl)piperidine-1-carboxamide, which inhibits cyclooxygenase-2 (COX-2) with an IC₅₀ of 0.8 µM . In contrast, the same benzoylation motif installed on N-phenylpiperidine-1-carboxamide shows COX-2 IC₅₀ > 10 µM, and on N-(4-chlorophenyl)piperidine-1-carboxamide yields IC₅₀ = 5.2 µM, demonstrating that the 4-methylphenyl group enhances COX-2 affinity by at least 12‑fold over the unsubstituted phenyl and 6.5‑fold over the 4-chloro analogue [1]. This finding establishes that the 4-methylphenyl urea core is not merely a passive linker but an active pharmacophoric element.

COX-2 inhibition Piperidine urea Anti-inflammatory SAR

Spectral Fingerprint Availability from Authoritative Sources Enables Immediate Identity Confirmation Without In-House Reference Synthesis

The compound's ¹H NMR (Bruker AC-300), ¹³C NMR, FT-IR (KBr wafer), and GC-MS spectra have been acquired on an authentic sample sourced from Aldrich Chemical Co. and are curated in the Wiley SpectraBase database [1]. This contrasts with N-(4-methoxyphenyl)piperidine-1-carboxamide, for which only limited ¹H NMR and computed IR data are available, and N-(4-chlorophenyl)piperidine-1-carboxamide, whose spectral data are restricted to vendor-specific certificates of analysis . The availability of multi-technique, cross-referenced spectra from an independent, non-vendor repository reduces the risk of misidentification and supports regulatory documentation.

Spectroscopic characterisation Quality control Procurement verification

Explicit Data-Gap Notice: Absence of Target-Specific Head-to-Head Biological Data for the Unelaborated Core Compound

After exhaustive searching of primary literature, patent repositories, and public bioactivity databases (PubChem BioAssay, ChEMBL, BindingDB), no direct head-to-head biological comparison between N-(4-methylphenyl)piperidine-1-carboxamide and its closest N-aryl analogues has been identified for the unelaborated urea core. All biological differentiation discussed above derives from elaborated derivatives or computed physicochemical parameters. Users seeking target-engagement data (e.g., receptor binding IC₅₀, cellular activity, in vivo efficacy) for the core compound as a standalone entity must generate these data experimentally or consider the elaborated derivatives for which activity data exist [1]. This data gap is explicitly stated to prevent procurement based on unverified biological expectations.

Data gap Evidence transparency Procurement risk assessment

Procurement-Recommended Application Scenarios for N-(4-Methylphenyl)piperidine-1-carboxamide Based on Quantitative Evidence


Building Block for COX-2-Focused Medicinal Chemistry Libraries Requiring Pre-Optimised 4-Methylphenyl Pharmacophore

When the synthetic objective is to access N-benzoyl-N-(4-methylphenyl)piperidine-1-carboxamide derivatives with COX-2 inhibitory activity, this compound provides the pre-formed 4-methylphenyl urea core that delivers a ≥12‑fold potency advantage over the N-phenyl analogue and 6.5‑fold over the N-(4-chlorophenyl) analogue . Starting from CAS 2589-19-7 eliminates the need for a de novo urea-formation step with p-toluidine, reducing synthetic sequence length and enabling faster library expansion. This is directly supported by the COX-2 IC₅₀ = 0.8 µM data reported for the elaborated derivative .

Lipophilicity Reference Standard for N-Arylpiperidine-1-carboxamide Congeneric Series

With a computed XLogP3-AA of 2.3, this compound occupies a defined lipophilicity position between the N-phenyl (1.6) and N-(4-chlorophenyl) (2.5) analogues . It can serve as a retention-time or log P calibrant in reversed-phase HPLC method development for congeneric series, providing a midpoint marker that aids in establishing linear log P–retention correlations. This application leverages the publicly computable, reproducible log P value rather than an experimentally measured log P, which would require a separate determination.

Crystallisation Screening and Conformational Analysis Template

The single-crystal structure of the closely analogous 4-methyl-N-(4-methylphenyl)piperidine-1-carboxamide provides a reliable conformational template (bond-angle sum = 357.5°, dihedral angle = 47.43°) that can guide crystallisation condition screening for other N-arylpiperidine-1-carboxamides. The 8.5° dihedral-angle difference relative to N-phenylpiperidine-1-carboxamide (38.9°) is sufficiently large to affect crystal packing and can be exploited in co-crystal engineering or polymorph screening studies.

Analytical Method Development and Instrument Qualification Standard

The availability of multi-technique spectra (¹H NMR, ¹³C NMR, FT-IR, GC-MS) from a non-vendor, independent spectral repository makes this compound suitable as a system-suitability standard for NMR spectrometer qualification, GC-MS tuning, or IR spectrometer performance verification. This is a distinct advantage over N-(4-methoxyphenyl)piperidine-1-carboxamide, for which comparable orthogonal spectral datasets are not publicly consolidated . Procurement for this purpose is justified by the reduction in internal reference-material qualification burden.

Quote Request

Request a Quote for N-(4-methylphenyl)piperidine-1-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.